molecular formula C9H10N2O2 B11755527 (1S,2S)-2-(6-Aminopyridin-3-yl)cyclopropane-1-carboxylic acid

(1S,2S)-2-(6-Aminopyridin-3-yl)cyclopropane-1-carboxylic acid

Cat. No.: B11755527
M. Wt: 178.19 g/mol
InChI Key: FJEPPCFDSSORSC-RQJHMYQMSA-N
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Description

(1S,2S)-2-(6-Aminopyridin-3-yl)cyclopropane-1-carboxylic acid is a compound of interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropane ring substituted with a carboxylic acid group and an aminopyridinyl group, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-(6-Aminopyridin-3-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common method is the reaction of a pyridine derivative with a cyclopropane carboxylic acid precursor under specific conditions that favor the formation of the desired stereoisomer. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-(6-Aminopyridin-3-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The aminopyridinyl group can be reduced to form different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminopyridinyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Conditions may include the use of bases or acids to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce various amine derivatives. Substitution reactions can lead to the formation of new functionalized pyridine compounds.

Scientific Research Applications

Chemistry

In chemistry, (1S,2S)-2-(6-Aminopyridin-3-yl)cyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of (1S,2S)-2-(6-Aminopyridin-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The aminopyridinyl group can form hydrogen bonds and electrostatic interactions with proteins or enzymes, modulating their activity. The cyclopropane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-(6-Aminopyridin-3-yl)cyclopropane-1-carboxylic acid: A stereoisomer with different spatial arrangement, affecting its reactivity and biological activity.

    2-(6-Aminopyridin-3-yl)cyclopropane-1-carboxylic acid: Lacks specific stereochemistry, leading to a mixture of isomers with varying properties.

    Cyclopropane-1-carboxylic acid derivatives: Compounds with different substituents on the cyclopropane ring, offering diverse chemical and biological activities.

Uniqueness

(1S,2S)-2-(6-Aminopyridin-3-yl)cyclopropane-1-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to undergo various reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

(1S,2S)-2-(6-aminopyridin-3-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C9H10N2O2/c10-8-2-1-5(4-11-8)6-3-7(6)9(12)13/h1-2,4,6-7H,3H2,(H2,10,11)(H,12,13)/t6-,7+/m1/s1

InChI Key

FJEPPCFDSSORSC-RQJHMYQMSA-N

Isomeric SMILES

C1[C@@H]([C@H]1C(=O)O)C2=CN=C(C=C2)N

Canonical SMILES

C1C(C1C(=O)O)C2=CN=C(C=C2)N

Origin of Product

United States

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